molecular formula C16H13ClFN5O B2379511 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034547-46-9

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2379511
CAS RN: 2034547-46-9
M. Wt: 345.76
InChI Key: DYFYIVFHAYDCAT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CFPP, is a novel chemical compound that has been of interest to the scientific community due to its potential applications in research.

Scientific Research Applications

Anti-Tubercular Activity

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight its promise as a potential anti-TB agent.

Cardiovascular Disease Treatment

In Russia, Ukraine, and Uzbekistan, 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (also known as Tiazotic acid ) has been investigated for its potential to improve cardiac effects in ischemic heart disease. Additionally, it has been studied in the context of COVID-19, where cardiovascular complications are a concern.

Crystallography and Structural Studies

Researchers have obtained single crystals of certain derivatives of this compound (e.g., 6d, 6f, and 6n). These crystals allow for detailed structural analysis, aiding in drug design and optimization .

Cytotoxicity Assessment

To ensure safety, the most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic to human cells .

Further Development and Docking Studies

The molecular interactions of derivatized conjugates have been explored through docking studies. These insights guide future development and optimization of this compound for therapeutic applications .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-12(18)15(11)16(24)21-7-9-23-8-4-13(22-23)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFYIVFHAYDCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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